(3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrile
CAS No.:
Cat. No.: VC17500814
Molecular Formula: C9H8ClFN2
Molecular Weight: 198.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8ClFN2 |
|---|---|
| Molecular Weight | 198.62 g/mol |
| IUPAC Name | (3S)-3-amino-3-(3-chloro-5-fluorophenyl)propanenitrile |
| Standard InChI | InChI=1S/C9H8ClFN2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2/t9-/m0/s1 |
| Standard InChI Key | WRRPXDWSGMYIRY-VIFPVBQESA-N |
| Isomeric SMILES | C1=C(C=C(C=C1F)Cl)[C@H](CC#N)N |
| Canonical SMILES | C1=C(C=C(C=C1F)Cl)C(CC#N)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a phenyl ring substituted at the 3- and 5-positions with chlorine and fluorine, respectively. The (3S)-configured amino group and nitrile moiety are attached to the central carbon of a propane backbone. This configuration introduces chirality, which is critical for its interactions with biological targets. The isomeric SMILES string \text{C1=C(C=C(C=C1F)Cl)[C@H](CC#N)N} confirms the stereospecific arrangement .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 198.62 g/mol | |
| IUPAC Name | (3S)-3-amino-3-(3-chloro-5-fluorophenyl)propanenitrile | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| XLogP3 | 1.9 |
Spectroscopic and Computational Data
Synthesis and Optimization Strategies
Laboratory-Scale Synthesis
The synthesis of (3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrile typically begins with 3-chloro-5-fluorobenzaldehyde. A Strecker synthesis or reductive amination strategy is employed to introduce the amino group, followed by cyanation using potassium cyanide or trimethylsilyl cyanide. Asymmetric catalysis ensures enantiomeric excess, with reported yields exceeding 70% under optimized conditions.
Industrial Production Considerations
Large-scale manufacturing requires solvent optimization (e.g., switching from tetrahydrofuran to ethanol) and continuous flow reactors to enhance throughput. Purification via crystallization or chromatography ensures >98% purity, as mandated for pharmaceutical intermediates. Environmental concerns drive the adoption of green solvents and catalytic recycling systems.
Reactivity and Functional Group Transformations
Nitrile Group Reactivity
The nitrile moiety undergoes hydrolysis to carboxylic acids or reduction to primary amines. For example, treatment with yields , a potential β-amino acid analog.
Amino Group Modifications
The primary amine participates in acylations, sulfonations, and Schiff base formations. Coupling with benzoyl chloride produces , a candidate for protease inhibition studies.
Comparative Analysis with Structural Analogs
Substituent positioning on the phenyl ring profoundly influences bioactivity. For instance:
Table 2: Substituent Effects on Physicochemical Properties
| Compound | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors |
|---|---|---|---|
| (3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrile | 198.62 | 1.9 | 3 |
| (3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile | 198.62 | 2.1 | 3 |
| (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile | 198.62 | 2.0 | 3 |
The 5-chloro-3-fluoro derivative exhibits superior aqueous solubility compared to its 2-chloro-6-fluoro isomer due to reduced steric hindrance. Such structure-property relationships guide lead optimization in drug discovery.
Applications in Drug Discovery and Material Science
Pharmaceutical Intermediate
The compound serves as a precursor to β-amino nitriles, which are pivotal in synthesizing kinase inhibitors and antiviral agents. Its chiral center enables diastereoselective transformations, reducing the need for costly resolution steps.
Coordination Chemistry
The nitrile and amino groups act as ligands for transition metals. Complexes with and have been explored for catalytic applications, though stability issues in protic solvents limit their utility.
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